Sulcotrione

Descripción

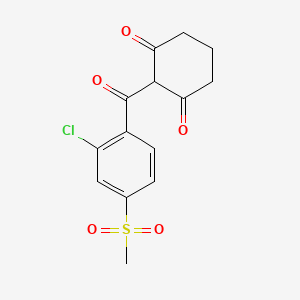

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloro-4-methylsulfonylbenzoyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTBTIFWAXVEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058230 | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99105-77-8, 114680-61-4 | |

| Record name | Sulcotrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99105-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulcotrione [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099105778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 2-(2-chloro-4-(methylsulfonyl)benzoyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114680614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulcotrione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedione, 2-[2-chloro-4-(methylsulfonyl)benzoyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULCOTRIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UEH9SXW7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulcotrione's Mechanism of Action on HPPD Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcotrione, a member of the triketone class of herbicides, effectively controls a broad spectrum of weeds by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This guide provides an in-depth technical overview of the core mechanism of action of this compound on HPPD inhibition. It details the biochemical cascade following enzyme inhibition, presents quantitative data on its inhibitory potency, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and agrochemical research.

Introduction to this compound and HPPD

This compound is a synthetic herbicide belonging to the β-triketone chemical class.[2][3] Its herbicidal activity stems from its ability to specifically inhibit 4-hydroxyphenylpyruvate dioxygenase (HPPD), a non-heme Fe(II)-dependent oxygenase.[3][4][5] The target enzyme, HPPD, plays a critical role in the tyrosine catabolism pathway in most aerobic organisms, including plants and animals.[3][6][7] In plants, HPPD catalyzes the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).[5][8][9] HGA is a crucial precursor for the biosynthesis of essential molecules such as plastoquinone and tocopherols (Vitamin E).[7][9][10]

Mechanism of Action: The Biochemical Cascade

The primary mode of action of this compound is the competitive and reversible inhibition of HPPD.[11] By blocking the active site of HPPD, this compound prevents the formation of homogentisate.[7][8] This inhibition sets off a cascade of biochemical events within the plant, ultimately leading to its death.

The key downstream effects of HPPD inhibition by this compound include:

-

Depletion of Plastoquinone: Plastoquinone is an essential component of the photosynthetic electron transport chain.[12][13] It also acts as a critical cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.[9][10] Inhibition of HPPD leads to a deficiency in plastoquinone.[10][12]

-

Inhibition of Carotenoid Biosynthesis: The lack of the plastoquinone cofactor inhibits the activity of phytoene desaturase, thereby blocking the synthesis of carotenoids.[1][8][10][14]

-

Chlorophyll Photodegradation and Bleaching: Carotenoids play a vital photoprotective role by quenching excess light energy and scavenging reactive oxygen species (ROS), thus protecting chlorophyll from photodegradation.[1] In the absence of carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom observed in treated plants.[1][7][15]

-

Necrosis and Plant Death: The accumulation of ROS and the breakdown of cellular membranes ultimately lead to tissue necrosis and the death of the plant.[1]

The following diagram illustrates the signaling pathway of HPPD inhibition by this compound.

Quantitative Data on HPPD Inhibition

The inhibitory potency of this compound against HPPD is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the enzyme and the specific assay conditions.

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 250 ± 21 nM | Arabidopsis thaliana | [16] |

| IC50 | 0.187 ± 0.037 µM | Human | [17] |

| Limit of Detection | 0.038 µM | Recombinant E. coli expressing plant HPPD | [10][18] |

Experimental Protocols

The characterization of HPPD inhibitors like this compound relies on robust in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro HPPD Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the activity of purified HPPD enzyme.

Objective: To determine the IC50 value of this compound against HPPD.

Materials and Reagents:

-

Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)[19][20]

-

4-hydroxyphenylpyruvate (HPPA) substrate solution[20]

-

This compound stock solution (in a suitable solvent like DMSO)

-

Assay buffer (e.g., 25 mM HEPES, pH 7.0, containing 2 mM L-ascorbic acid and 10 µM FeSO4)[21]

-

Homogentisate dioxygenase (HGD) from a bacterial source (e.g., Pseudomonas aeruginosa)[21]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 320 nm[21]

Procedure:

-

Enzyme and Substrate Preparation: Prepare working solutions of recombinant HPPD and HPPA in the assay buffer.[20]

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution to create a range of concentrations for dose-response analysis.

-

Assay Reaction:

-

In a 96-well microplate, add a small volume (e.g., 2 µL) of each this compound dilution, a positive control (known inhibitor or solvent), and a negative control (solvent) to the appropriate wells.[5]

-

Add the reaction mixture containing the purified HPPD enzyme and HGD to each well.[21]

-

Initiate the reaction by adding the HPPA substrate solution.[21]

-

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 320 nm at a constant temperature (e.g., 25°C) for a set period (e.g., 5 minutes).[21] The conversion of homogentisate to maleylacetoacetate by HGD can be followed spectrophotometrically.[21]

-

Data Analysis:

-

Calculate the initial reaction rate for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The following diagram illustrates the experimental workflow for the in vitro HPPD inhibition assay.

Whole-Cell Based Assay for HPPD Inhibition

This assay utilizes a recombinant microorganism (e.g., E. coli) engineered to express a plant HPPD and produce a detectable pigment, providing a high-throughput screening method for HPPD inhibitors.[18]

Objective: To screen for and characterize HPPD inhibitors in a whole-cell system.

Principle: A recombinant E. coli strain expressing a plant HPPD can convert tyrosine into a melanin-like pigment.[18] HPPD inhibitors like this compound will block this pathway, leading to a quantifiable reduction in pigment formation.[18]

Materials and Reagents:

-

Recombinant E. coli strain expressing plant HPPD

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction of protein expression

-

L-Tyrosine stock solution

-

This compound and other test compounds

-

96-well microplate

-

Microplate reader for absorbance measurement (e.g., at 405 nm)[5]

Procedure:

-

Culture Preparation:

-

Induction of HPPD Expression: Induce HPPD expression by adding IPTG and continue to incubate at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16 hours).[5]

-

Assay Setup:

-

In a 96-well microplate, add test compounds, this compound (positive control), and a solvent control (negative control).

-

Add the induced bacterial culture and the L-tyrosine substrate to each well.

-

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a sufficient time to allow for pigment development in the control wells.

-

Data Acquisition: Measure the absorbance of each well at a wavelength corresponding to the pigment (e.g., 405 nm) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration based on the reduction in absorbance compared to the negative control.

Conclusion

This compound's efficacy as a herbicide is directly attributable to its potent and specific inhibition of the HPPD enzyme. This action disrupts the tyrosine catabolism pathway, leading to a cascade of events that includes the depletion of plastoquinone, inhibition of carotenoid biosynthesis, and subsequent photo-oxidative destruction of chlorophyll. The resulting bleaching and necrosis are the ultimate cause of plant death. The experimental protocols detailed herein provide a framework for the continued study and development of HPPD inhibitors for both agricultural and pharmaceutical applications. This comprehensive understanding of this compound's mechanism of action is crucial for optimizing its use, managing weed resistance, and discovering novel compounds with similar modes of action.

References

- 1. nbinno.com [nbinno.com]

- 2. Atrazine, triketone herbicides, and their degradation products in sediment, soil and surface water samples in Poland - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Assessing the Effects of β-Triketone Herbicides on the Soil Bacterial and hppd Communities: A Lab-to-Field Experiment [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. A review of the mode of toxicity and relevance to humans of the triketone herbicide 2-(4-methylsulfonyl-2-nitrobenzoyl)-1,3-cyclohexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]

- 8. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]

- 16. Beta-triketone inhibitors of plant p-hydroxyphenylpyruvate dioxygenase: modeling and comparative molecular field analysis of their interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 5. Enzyme assay [bio-protocol.org]

Sulcotrione: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulcotrione, a member of the triketone class of herbicides, is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the biosynthesis of essential molecules in plants, leading to a characteristic bleaching effect and eventual plant death. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, assessment of herbicidal activity, and in vitro enzyme inhibition are also presented to support further research and development in this area.

Chemical Structure and Identification

This compound is chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[1] Its chemical structure is characterized by a central 1,3-cyclohexanedione ring linked to a substituted benzoyl group.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione |

| CAS Number | 99105-77-8[1] |

| Molecular Formula | C₁₄H₁₃ClO₅S[1] |

| SMILES | CS(=O)(=O)c1cc(C(=O)C2C(=O)CCCC2=O)c(Cl)cc1 |

| InChI | InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its formulation, application, and environmental fate.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 328.77 g/mol [1] |

| Appearance | Light tan solid[1] |

| Melting Point | 139 °C[1] |

| Boiling Point | Decomposes before boiling |

| Water Solubility | 165 mg/L at 25 °C[1] |

| Vapor Pressure | 4 x 10⁻⁸ mm Hg at 25 °C[1] |

| pKa | 2.87[2] |

| LogP (Octanol-Water Partition Coefficient) | -1.7 |

Mechanism of Action: HPPD Inhibition

This compound's herbicidal activity stems from its potent and specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the catabolic pathway of tyrosine, which in plants, leads to the formation of plastoquinone and α-tocopherol (a form of Vitamin E).

The inhibition of HPPD by this compound leads to a cascade of effects within the plant:

-

Depletion of Plastoquinone: Plastoquinone is an essential cofactor for the enzyme phytoene desaturase, which is a critical step in the carotenoid biosynthesis pathway.

-

Inhibition of Carotenoid Biosynthesis: The lack of plastoquinone indirectly inhibits the production of carotenoids.

-

Photo-oxidation of Chlorophyll: Carotenoids play a vital role in protecting chlorophyll from photo-oxidation by dissipating excess light energy. Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic "bleaching" symptom in susceptible plants.

-

Cellular Damage: The photo-oxidation of chlorophyll generates reactive oxygen species (ROS) that cause lipid peroxidation and damage to cell membranes, ultimately leading to cell death and necrosis.[3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general outline based on patented chemical processes is provided below.[2] Researchers should consult detailed synthetic chemistry literature for precise reaction conditions and purification techniques.

Methodology:

-

Acid Chloride Formation: 2-chloro-4-(methylsulfonyl)benzoic acid is converted to its corresponding acid chloride, typically using a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent.

-

Friedel-Crafts Acylation: The activated acid chloride is reacted with 1,3-cyclohexanedione in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form an intermediate enol ester.

-

Rearrangement: The enol ester intermediate is then subjected to a rearrangement reaction, often facilitated by a base and a cyanide source (e.g., acetone cyanohydrin), to yield this compound.

-

Purification: The crude product is purified by techniques such as recrystallization from an appropriate solvent or column chromatography to obtain pure this compound.

Herbicidal Activity Bioassay

This protocol provides a general method for assessing the herbicidal efficacy of this compound on a target weed species in a greenhouse setting.

Materials:

-

Technical grade this compound

-

Acetone (for stock solution)

-

Tween 20 (as a surfactant)

-

Pots filled with appropriate soil mix

-

Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed)

-

Controlled environment greenhouse or growth chamber

-

Spraying equipment calibrated for uniform application

Procedure:

-

Plant Preparation: Sow the seeds of the target weed species in pots and allow them to grow to the 2-4 true leaf stage.

-

Herbicide Solution Preparation: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in water containing 0.1% (v/v) Tween 20 to achieve the desired application rates. A control solution (water + 0.1% Tween 20) should also be prepared.

-

Herbicide Application: Uniformly spray the different concentrations of the this compound solutions onto the foliage of the weed seedlings. Ensure complete and even coverage. A set of plants should be sprayed with the control solution.

-

Incubation: Place the treated and control plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

-

Efficacy Assessment: After a set period (e.g., 7, 14, and 21 days), visually assess the herbicidal damage on a scale of 0% (no effect) to 100% (complete plant death).[4] Symptoms to look for include bleaching, necrosis, and growth inhibition.

-

Data Analysis: For a more quantitative assessment, harvest the above-ground biomass of the treated and control plants, determine the fresh and dry weights, and calculate the percentage of growth reduction compared to the control. The data can be used to determine the GR₅₀ (the concentration required to cause a 50% reduction in growth).

In Vitro HPPD Inhibition Assay

This protocol outlines a method for determining the inhibitory activity of this compound on the HPPD enzyme.

Materials:

-

Purified or recombinant HPPD enzyme

-

This compound

-

4-hydroxyphenylpyruvate (HPP) as the substrate

-

Ascorbate

-

Catalase

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

-

96-well UV-transparent microplates

-

Microplate reader capable of measuring absorbance at a wavelength appropriate for monitoring HPP consumption (e.g., 310 nm).

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the HPP substrate in the assay buffer.

-

Prepare the assay buffer containing ascorbate and catalase.

-

-

Assay Setup:

-

In the wells of a 96-well plate, add the assay buffer.

-

Add varying concentrations of the this compound solution to the wells. Include a control well with the solvent only.

-

Add the HPPD enzyme solution to each well and pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HPP substrate to all wells.

-

Immediately begin monitoring the decrease in absorbance at the appropriate wavelength over time using the microplate reader. The rate of decrease in absorbance is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each this compound concentration.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of HPPD activity).

-

Conclusion

This compound remains a significant tool in weed management due to its effective and specific mode of action. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols for its evaluation is essential for researchers in the fields of agrochemistry, plant science, and drug development. This guide provides a foundational resource to facilitate further investigation and innovation related to this compound and other HPPD-inhibiting compounds.

References

Synthesis and Purification of Sulcotrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione, chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione, is a selective herbicide belonging to the triketone class.[1] Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants.[2][3][4] Inhibition of HPPD leads to a deficiency in plastoquinone and α-tocopherol, ultimately causing bleaching of the plant tissues and death.[2][5] This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualizations of the synthesis pathway and mechanism of action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: 1,3-cyclohexanedione and 2-chloro-4-(methylsulfonyl)benzoyl chloride. These intermediates are then reacted to form the final product.

Synthesis of Precursors

1. Synthesis of 1,3-Cyclohexanedione

1,3-Cyclohexanedione is commonly synthesized via the hydrogenation of resorcinol. Several methods have been reported, with variations in catalysts and reaction conditions.

Experimental Protocol: Hydrogenation of Resorcinol

-

Materials: Resorcinol, Sodium Hydroxide, Water, Raney Nickel or 5% Palladium on Carbon (Pd/C) catalyst, Hydrochloric Acid, Benzene.

-

Procedure:

-

A solution of 24 g (0.6 mole) of sodium hydroxide in 100 ml of water and 55 g (0.5 mole) of resorcinol is placed in a high-pressure hydrogenation apparatus.

-

10 g of Raney nickel catalyst is added to the solution.

-

The apparatus is pressurized with hydrogen to 1000–1500 psi and heated to 50-60°C.

-

The reaction mixture is shaken for 10-12 hours, during which approximately 0.5 mole of hydrogen is absorbed.

-

After cooling and releasing the pressure, the catalyst is removed by filtration.

-

The filtrate is acidified to Congo red with concentrated hydrochloric acid and cooled to 0°C for 30 minutes to crystallize the product.

-

The crude product is collected by filtration and purified by recrystallization from hot benzene to remove sodium chloride.

-

-

Yield: 85-95% of purified 1,3-cyclohexanedione.

2. Synthesis of 2-chloro-4-(methylsulfonyl)benzoyl chloride

This intermediate is typically prepared from 2-chloro-4-(methylsulfonyl)benzoic acid, which itself can be synthesized from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Experimental Protocol: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid

-

Materials: 2-chloro-4-(chlorosulfonyl)benzoyl chloride, Sodium Sulfite, Sodium Bicarbonate, Water, Sodium salt of chloroacetic acid, Hydrochloric Acid, Ethyl Acetate, Magnesium Sulfate.

-

Procedure:

-

A slurry of 4.6 g (37 mmol) of sodium sulfite and 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water is heated to 75°C.

-

10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride is added slowly to the heated slurry.

-

The mixture is stirred at 75°C for 2 hours.

-

6.4 g (55 mmol) of the sodium salt of chloroacetic acid is added, and the reaction is heated at reflux for 21 hours.

-

The cooled reaction mixture is acidified with dilute HCl and extracted with ethyl acetate.

-

The organic layer is dried over magnesium sulfate and evaporated to dryness.

-

-

Yield and Purity: 85% overall yield with 87% purity.

Experimental Protocol: Conversion to 2-chloro-4-(methylsulfonyl)benzoyl chloride

-

Materials: 2-chloro-4-(methylsulfonyl)benzoic acid, Thionyl Chloride, N,N-dimethylformamide (DMF), Dichloromethane.

-

Procedure:

-

To a solution of 2-chloro-4-(methylsulfonyl)benzoic acid (0.2 mol) in 100 ml of dichloromethane, a catalytic amount of N,N-dimethylformamide (0.05 g) is added.

-

Thionyl chloride (0.6 mol) is added dropwise at room temperature.

-

The mixture is stirred at reflux for 6 hours.

-

The solvent and excess thionyl chloride are removed by evaporation under reduced pressure to yield the crude acid chloride.

-

Final Synthesis Step: Condensation Reaction

The final step in the synthesis of this compound involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with 1,3-cyclohexanedione. This reaction is typically carried out in the presence of a base to facilitate the condensation.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-chloro-4-(methylsulfonyl)benzoyl chloride, 1,3-cyclohexanedione, Triethylamine, Dichloromethane.

-

Procedure:

-

The crude 2-chloro-4-(methylsulfonyl)benzoyl chloride from the previous step is dissolved in 100 ml of dichloromethane and cooled to 5°C.

-

A mixture of 24.5 g (0.22 mol) of 1,3-cyclohexanedione and 22.2 g (0.22 mol) of triethylamine is added dropwise to the cooled solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8 hours.

-

The reaction mixture is washed with water, dried over magnesium sulfate, and concentrated to yield crude this compound.

-

-

Yield: A patent for a similar compound reports a yield of 92% for this step.[6]

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a common and effective method for the purification of solid organic compounds like this compound.

Recrystallization Protocol

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For triketone herbicides, alcohols such as methanol or ethanol are often suitable.

Experimental Protocol: Recrystallization of this compound

-

Materials: Crude this compound, Methanol (or another suitable solvent), Activated Charcoal (optional).

-

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot methanol in a flask.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.

-

The hot solution is filtered through a fluted filter paper to remove the charcoal and any other insoluble impurities.

-

The hot, clear filtrate is allowed to cool slowly to room temperature.

-

For complete crystallization, the flask can be placed in an ice bath.

-

The purified crystals of this compound are collected by vacuum filtration.

-

The crystals are washed with a small amount of cold methanol to remove any remaining impurities.

-

The purified this compound is dried in a vacuum oven.

-

Data Presentation

Table 1: Summary of Synthesis and Purification Data for this compound and its Precursors

| Step | Reactants | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Precursor Synthesis | ||||||||

| 1,3-Cyclohexanedione | Resorcinol, H₂ | 1,3-Cyclohexanedione | Raney Ni or Pd/C | Water | 50-60 | 10-12 | 85-95 | - |

| 2-Cl-4-(MeSO₂)-benzoic acid | 2-Cl-4-(ClSO₂)-benzoyl chloride, Na₂SO₃, NaHCO₃, ClCH₂COONa | 2-Cl-4-(MeSO₂)-benzoic acid | - | Water | 75, reflux | 2, 21 | 85 | 87 |

| 2-Cl-4-(MeSO₂)-benzoyl chloride | 2-Cl-4-(MeSO₂)-benzoic acid | 2-Cl-4-(MeSO₂)-benzoyl chloride | SOCl₂, DMF (cat.) | Dichloromethane | Reflux | 6 | - | - |

| Final Synthesis | ||||||||

| This compound | 2-Cl-4-(MeSO₂)-benzoyl chloride, 1,3-Cyclohexanedione | This compound | Triethylamine | Dichloromethane | 5 → RT | 8 | ~92 | - |

| Purification | ||||||||

| Recrystallization | Crude this compound | Purified this compound | - | Methanol | Hot → Cold | - | - | >98 |

Note: Yields and purities are based on reported values in the literature and may vary depending on the specific experimental conditions.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound from its precursors.

Experimental Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Mechanism of Action: Inhibition of HPPD Signaling Pathway

Caption: Mechanism of action of this compound via inhibition of the HPPD enzyme.

References

- 1. Preparation method of 2-(2-nitryl-4-methyl sulfuryl-benzoyl) cyclohexane-1,3-diketone - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN104292137A - Process for synthesizing triketone herbicide cyclic this compound - Google Patents [patents.google.com]

- 3. Tembotrione Synthesis: Structure, Reagents, and Reactions [eureka.patsnap.com]

- 4. scribd.com [scribd.com]

- 5. ps.ueb.cas.cz [ps.ueb.cas.cz]

- 6. chesci.com [chesci.com]

Sulcotrione Degradation in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathway of the herbicide sulcotrione in the soil environment. It is designed to be a valuable resource for researchers, scientists, and professionals involved in environmental science and drug development. This guide details the metabolic fate of this compound, the factors influencing its degradation, and the microorganisms involved. Furthermore, it presents quantitative data in structured tables and provides detailed experimental protocols for key studies.

Introduction to this compound

This compound, 2-(2-chloro-4-mesylbenzoyl)cyclohexane-1,3-dione, is a selective herbicide belonging to the triketone family. It is primarily used for the control of broadleaf and grass weeds in maize and sugarcane cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants. The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching of the target weeds. Understanding the environmental fate of this compound, particularly its degradation in soil, is critical for assessing its environmental impact and ensuring its safe and effective use.

This compound Degradation Pathway in Soil

The degradation of this compound in soil is a multifaceted process influenced by both biotic and abiotic factors. The primary mechanism of degradation is microbial metabolism, although chemical hydrolysis also plays a role, particularly under certain pH conditions.

The degradation of this compound in soil primarily proceeds through two main pathways, largely dictated by the soil's pH.[1]

-

At neutral to basic pH: The main degradation pathway involves the cleavage of the triketone ring, leading to the formation of two primary metabolites:

-

2-chloro-4-mesylbenzoic acid (CMBA): This is a major and relatively persistent metabolite.

-

1,3-cyclohexanedione (CHD): This metabolite is also formed during the initial breakdown.

-

-

At acidic pH: An alternative pathway can occur, leading to the formation of other by-products, such as 5,7-diketo-7-(2-chloro-4-methylsulfonylphenyl)heptanoic acid.[1]

Mineralization of the benzene ring of this compound to CO2 also occurs, indicating complete degradation of the molecule.[2]

Key Metabolites

The two principal metabolites of this compound degradation in soil are:

-

2-chloro-4-mesylbenzoic acid (CMBA): This is considered a major metabolite of this compound.[3][4]

-

1,3-cyclohexanedione (CHD): This is another significant initial breakdown product.[3]

Under specific conditions, a derivative of phenylheptanoic acid (PHD) has also been identified as a degradation product.[3]

Role of Microorganisms

Microbial activity is the primary driver of this compound degradation in soil. Several bacterial strains capable of degrading this compound have been isolated from agricultural soils. These microorganisms utilize this compound as a source of carbon and energy.

Notable this compound-degrading bacteria include:

-

Pseudomonas putida : Strains of P. putida have been shown to efficiently degrade this compound, primarily leading to the accumulation of CMBA.[4]

-

Bradyrhizobium sp. : Certain strains of Bradyrhizobium are also capable of metabolizing this compound, producing CMBA. Some strains have been observed to produce a transient metabolite, hydroxyl-sulcotrione.[1]

The presence of a healthy and active microbial community in the soil is, therefore, crucial for the effective dissipation of this compound.

Factors Influencing this compound Degradation

The rate and pathway of this compound degradation in soil are influenced by a variety of environmental factors:

-

Soil pH: As mentioned, pH is a critical factor determining the degradation pathway. The degradation rate is generally slower in acidic soils.

-

Soil Type and Composition: Soil properties such as clay content and organic matter influence the adsorption and bioavailability of this compound, thereby affecting its degradation. Higher clay and organic matter content can lead to increased adsorption, potentially reducing the amount of this compound available for microbial degradation.[5]

-

Temperature and Moisture: Optimal temperature and moisture conditions that favor microbial growth and activity will generally enhance the degradation rate of this compound.

-

Organic Matter: The addition of organic matter, such as manure, can stimulate microbial activity and enhance the transformation of this compound in the soil.[4]

Quantitative Data on this compound Degradation

The persistence of this compound in soil is often expressed as its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate.

| Soil Type | pH | Organic Carbon (%) | Clay (%) | Temperature (°C) | Half-life (DT50) in days | Reference |

| Ghent Soil | 6.8 | 1.9 | 12.5 | Lab conditions | 45 - 65 | [3] |

| Perpignan Soil | 8.1 | 1.2 | 8.5 | Lab conditions | 45 - 65 | [3] |

| Not specified | 4 | Not specified | Not specified | 5 cm depth | 13 | [1] |

| Not specified | 9 | Not specified | Not specified | 5 cm depth | 40.9 | [1] |

| French Soil | Not specified | Not specified | Not specified | Lab microcosm | ~8 | [4] |

| Brown Soil | Not specified | Not specified | Not specified | Lab conditions | Not specified | [4] |

Table 1: Half-life of this compound in Different Soils.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the degradation of this compound in soil.

Soil Incubation Study for Degradation Kinetics

Objective: To determine the rate of this compound degradation and the formation of its metabolites in soil under controlled laboratory conditions.

Materials:

-

Freshly collected agricultural soil, sieved (2 mm mesh).

-

Analytical grade this compound.

-

14C-labeled this compound (for mineralization studies).

-

Incubation vessels (e.g., biometer flasks).

-

Solutions for trapping CO2 (e.g., 0.1 M NaOH).

-

Extraction solvents (e.g., acetonitrile, methanol).

-

HPLC system with a suitable detector (e.g., UV or mass spectrometer).

-

Liquid scintillation counter (for 14C studies).

Procedure:

-

Soil Preparation: Characterize the soil for its physicochemical properties (pH, organic carbon, texture, etc.). Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity).

-

Herbicide Application: Prepare a stock solution of this compound (and 14C-sulcotrione if applicable) in a suitable solvent. Apply the herbicide solution to the soil samples to achieve the desired concentration. Thoroughly mix to ensure uniform distribution.

-

Incubation: Place the treated soil samples into the incubation vessels. For mineralization studies, add a CO2 trap containing a known volume of NaOH solution to each biometer flask. Incubate the samples in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 42, 56, and 70 days), remove replicate soil samples for analysis.

-

Extraction: Extract this compound and its metabolites from the soil samples using an appropriate solvent system. This may involve shaking or sonication followed by centrifugation.

-

Analysis: Analyze the extracts using HPLC to quantify the concentrations of this compound and its metabolites. For mineralization studies, analyze the NaOH traps for 14CO2 using a liquid scintillation counter.

-

Data Analysis: Calculate the half-life (DT50) of this compound using first-order degradation kinetics. Plot the concentration of this compound and its metabolites over time.

HPLC Method for this compound and Metabolite Analysis

Objective: To separate and quantify this compound, CMBA, and CHD in soil extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system.

-

C18 reverse-phase column.

-

UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

Chromatographic Conditions (Example):

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm or appropriate mass transitions for LC-MS.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound, CMBA, and CHD of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve for each analyte.

-

Sample Analysis: Inject the soil extracts into the HPLC system.

-

Quantification: Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to those of the standards.

Visualizations

This compound Degradation Pathway

Caption: Simplified degradation pathway of this compound in soil.

Experimental Workflow for Soil Incubation Study

References

The Environmental Fate and Mobility of Sulcotrione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and mobility of the herbicide sulcotrione. It is designed to be a resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the behavior of this compound in the environment. This document summarizes key physicochemical properties, degradation pathways, and mobility characteristics, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant processes.

Physicochemical Properties

This compound [2-(2-chloro-4-methylsulfonylbenzoyl)-1,3-cyclohexanedione] is a selective herbicide used for the control of broadleaf weeds and grasses in maize and sugarcane.[1][2] Its environmental behavior is influenced by its physicochemical properties, which are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C14H13ClO5S | [2][3] |

| Molecular Weight | 328.76 g/mol | [2] |

| Water Solubility (25°C) | 165 mg/L | [4][5] |

| Vapor Pressure (25°C) | 4 x 10⁻⁸ mm Hg | [4] |

| pKa | 2.87 - 2.9 | [1][5] |

| Melting Point | 139°C | [4] |

Environmental Degradation

This compound is subject to degradation in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial degradation. Mineralization is a significant dissipation pathway for this compound in soil.[6][7][8]

Hydrolysis

The hydrolysis of this compound is a pH-dependent process. It is relatively stable under neutral to alkaline conditions but degrades more rapidly in acidic environments.[9][10] At a pH of 3, a hydrolysis rate constant (k) of 0.0344 h⁻¹ has been reported, with no degradation observed at a pH greater than 6.[9][10] Hydrolysis can also be photoassisted.[9][10] The primary hydrolysis products are 1,3-cyclohexanedione (CHD) and 2-chloro-4-methylsulfonylbenzoic acid (CMBA).[1][11][12]

Photolysis

Photodegradation of this compound in aquatic environments follows first-order kinetics, with half-lives ranging from 3 to 50 hours.[9][10] The rate of photolysis is influenced by the water's origin, pH, and the presence of dissolved organic matter, which can have a retarding effect.[9][10] Irradiation can lead to the formation of a cyclization product (CP) as the main transformation product, with smaller amounts of 2-chloro-4-mesylbenzoic acid (CMBA) also being formed.[13]

Microbial Degradation

Microbial degradation is a key process in the dissipation of this compound in soil.[7] Degradation studies in various soils have identified two main pH-dependent metabolic pathways.[14] In neutral and basic soils, the pathway leads to the formation of cyclohexanedione (CHD), while in acidic soils, 2-chloro-4-methylsulfonylbenzoic acid (CMBA) is the main metabolite.[14] Several bacterial strains capable of degrading this compound have been isolated from agricultural soils.[14] For instance, Pseudomonas putida has been shown to metabolize this compound, leading to the accumulation of CMBA.[14] Another strain, Bradyrhizobium sp. SR1, produces CMBA and a transient metabolite, hydroxyl-sulcotrione.[14]

The degradation half-life (DT₅₀) of this compound in soil is variable, ranging from 1 to 122 days, and is influenced by factors such as soil type, pH, temperature, and moisture content.[7] In laboratory studies, half-lives of 45 to 65 days have been observed.[12] Field dissipation half-life has been reported to be around 26 days.[6]

Degradation Half-Life Data

| Condition | Half-life (DT₅₀) | Source |

| Soil (general) | 1 - 122 days | [7] |

| Soil (laboratory) | 45 - 65 days | [12] |

| Soil (field dissipation) | ~26 days | [6] |

| Photolysis (aquatic) | 3 - 50 hours | [9][10] |

| Hydrolysis (pH 4, 5 cm depth) | 13 days | [15] |

| Hydrolysis (pH 9, 5 cm depth) | 40.9 days | [15] |

This compound Degradation Pathway

Caption: Degradation pathways of this compound via hydrolysis, microbial action, and photolysis.

Environmental Mobility

The mobility of this compound in the environment, particularly its potential to leach into groundwater, is governed by its adsorption and desorption characteristics in soil.

Adsorption and Desorption in Soil

This compound generally exhibits a moderate affinity for soil components, suggesting a potential for leaching that needs careful assessment.[1][11] Adsorption isotherms are well-described by the Freundlich model.[1][6][11] The Freundlich adsorption coefficient (Kfa) for this compound has been reported to range from 0.4 to 27.0 in various soil types.[1][11]

Several soil properties influence the adsorption of this compound. Clay content appears to be a significant factor, while organic matter and pH have been observed to have less influence.[1][11] Due to its weak adsorption, the desorption of this compound is generally high.[6]

Soil Adsorption Data

| Soil Type | Freundlich Adsorption Coefficient (Kfa) | Reference |

| Various soils (4 types) | 0.4 - 27.0 | [1][11] |

| Clay-sandy loam | Not specified in snippets | [6] |

| Sandy loam | Not specified in snippets | [6] |

| Clay loam calcareous | Not specified in snippets | [6] |

Factors Influencing this compound Mobility

Caption: Key factors influencing the environmental mobility of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of environmental fate studies. Below are generalized protocols for key experiments based on common practices in the field.

Soil Adsorption/Desorption - Batch Equilibrium Method

This method is used to determine the adsorption and desorption characteristics of this compound in soil.

-

Soil Preparation: Soil samples are air-dried and sieved (typically through a 2-mm sieve). Physicochemical properties of the soil, such as pH, organic carbon content, and texture, are determined.

-

Adsorption Experiment:

-

A known mass of soil (e.g., 1-5 g) is placed in a series of centrifuge tubes.

-

A solution of this compound in 0.01 M CaCl₂ (to maintain constant ionic strength) at various concentrations is added to the tubes.

-

The tubes are shaken for a predetermined time (e.g., 24 hours) at a constant temperature to reach equilibrium.

-

The tubes are then centrifuged to separate the soil from the solution.

-

The concentration of this compound remaining in the supernatant is analyzed using a suitable analytical method like HPLC.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

-

Desorption Experiment:

-

After the adsorption step, the supernatant is removed, and a fresh solution of 0.01 M CaCl₂ (without this compound) is added to the soil pellet.

-

The tubes are shaken again for the same equilibrium time.

-

The tubes are centrifuged, and the concentration of this compound in the supernatant is measured.

-

This process can be repeated for several cycles to determine the extent of desorption.

-

-

Data Analysis: The adsorption data is typically fitted to Freundlich or Langmuir isotherms to determine the adsorption coefficients (e.g., K_f, K_d).

Experimental Workflow for Adsorption Study

Caption: A typical experimental workflow for a soil adsorption-desorption study.

Laboratory Soil Degradation Study

This type of study aims to determine the rate of this compound degradation in soil under controlled laboratory conditions.

-

Soil Treatment: A bulk soil sample is treated with a solution of this compound to achieve a desired concentration. The soil moisture is adjusted to a specific level (e.g., 40-60% of water holding capacity).

-

Incubation: The treated soil is divided into subsamples and placed in incubation vessels. The vessels are incubated in the dark at a constant temperature (e.g., 20-25°C).

-

Sampling: At regular time intervals, replicate soil samples are removed from the incubator for analysis.

-

Extraction: The soil samples are extracted with an appropriate solvent (e.g., methanol, acetonitrile) to recover this compound and its metabolites.

-

Analysis: The extracts are analyzed using methods like HPLC or LC-MS/MS to quantify the concentration of the parent compound and its degradation products.

-

Data Analysis: The degradation kinetics are determined by plotting the concentration of this compound over time. The data is often fitted to a first-order or other appropriate kinetic model to calculate the degradation half-life (DT₅₀).

Analytical Methods

The quantification of this compound and its metabolites in environmental samples is typically performed using chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common method for the analysis of this compound.[16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity, allowing for the detection of this compound and its metabolites at trace levels (ng/L) in water samples.[17][18] Sample preparation often involves solid-phase extraction (SPE) for enrichment and cleanup.[17]

Conclusion

The environmental fate and mobility of this compound are influenced by a complex interplay of its physicochemical properties and various environmental factors. It is moderately persistent in soil, with microbial degradation being a primary dissipation pathway. Its moderate water solubility and weak to moderate adsorption to soil particles indicate a potential for leaching, which is dependent on soil characteristics, particularly clay content. Understanding these processes is essential for assessing the environmental risk associated with the use of this herbicide.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C14H13ClO5S | CID 91760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. kpu.ca [kpu.ca]

- 8. Environmental fate of herbicides trifluralin, metazachlor, metamitron and this compound compared with that of glyphosate, a substitute broad spectrum herbicide for different glyphosate-resistant crops | Kwantlen Polytechnic University [kpu.ca]

- 9. Photodegradation of this compound in various aquatic environments and toxicity of its photoproducts for some marine micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Influence of soil properties on the adsorption-desorption of this compound and its hydrolysis metabolites on various soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behaviour of this compound and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photolysis of the herbicide this compound: formation of a major photoproduct and its toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound (Ref: SC 0051) [sitem.herts.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Quantification of the new triketone herbicides, this compound and mesotrione, and other important herbicides and metabolites, at the ng/l level in surface waters using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Photodegradation of Sulcotrione on Leaf Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulcotrione is a selective herbicide belonging to the triketone family, widely used for the control of broadleaf and grass weeds in maize and sugarcane cultivation. Its mode of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for carotenoid biosynthesis in plants.[1] The disruption of this pathway leads to the bleaching of new plant tissues due to the photo-oxidation of chlorophyll, ultimately causing plant death.[1] Once applied, this compound residues on leaf surfaces are subject to various environmental dissipation processes, with photodegradation being a significant pathway.[2][3] Understanding the mechanisms, kinetics, and products of this compound photodegradation on plant foliage is essential for assessing its environmental fate, efficacy, and the potential toxicological impact of its breakdown products. This technical guide provides an in-depth overview of the photodegradation of this compound on leaf surfaces, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

The photodegradation of this compound on leaf surfaces is a rapid process, significantly faster than in aqueous environments.[2] The rate of degradation is influenced by the formulation of the herbicide and the composition of the leaf cuticle.

| Parameter | Value | Conditions | Source |

| Photolysis Rate Comparison | Much faster on cuticular wax films than in aqueous phase. | Simulated solar light. | [2] |

| Formulation Effect | Formulated this compound (Mikado) disappears more quickly than the pure active ingredient. | On cuticular wax films under simulated solar light. | [2] |

| Primary Photodegradation Pathway | Intramolecular cyclization. | On cuticular wax films under simulated solar light. | [2][4] |

| Major Photoproducts | 1H-xanthene-1,9-dione-3,4-dihydro-6-methylsulfonyl (XDD or CP) and 2-chloro-4-methylsulfonyl-benzoic acid (CMBA). | Photolysis on plant foliage and in aqueous solutions. | [5][6] |

| Toxicity of Photoproducts | The photolytic mixture of this compound exhibits higher cytotoxicity and genotoxicity than the parent compound. The cyclized product (CP/XDD) shows higher toxicity to certain bacteria and protists than this compound and CMBA. | Studies on Allium cepa root tips, Vibrio fischeri, and Tetrahymena pyriformis. | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of herbicide photodegradation on leaf surfaces. The following protocols are based on cited literature for key experiments.

Preparation of Leaf Surface Mimics

To simulate the plant leaf surface, films of epicuticular waxes are commonly used.

-

Source of Waxes: Carnauba grey wax or cuticular wax extracted from maize leaves are suitable mimics.[2]

-

Extraction of Maize Cuticular Wax:

-

Immerse fresh maize leaves in chloroform for a short period (e.g., 30 seconds) to dissolve the epicuticular waxes.

-

Filter the chloroform extract to remove debris.

-

Evaporate the chloroform under reduced pressure to obtain the raw wax.

-

-

Preparation of Wax Films:

-

Dissolve a known amount of the extracted wax in a volatile solvent like chloroform.

-

Apply the wax solution evenly onto a solid support, such as a glass slide or petri dish.

-

Allow the solvent to evaporate completely, leaving a thin, uniform film of wax.

-

Photodegradation Experiment Setup

-

Light Source: A solar simulator equipped with a xenon arc lamp and appropriate filters to mimic the solar spectrum at the Earth's surface (wavelengths > 290 nm) is used.[2]

-

Sample Preparation:

-

A solution of this compound (either pure active ingredient or a commercial formulation) in a suitable solvent (e.g., acetone or methanol) is prepared at a known concentration.

-

A precise volume of the this compound solution is applied to the surface of the prepared wax films. The amount applied should be representative of typical agricultural application rates.

-

-

Irradiation:

-

The prepared samples are placed in the solar simulator.

-

Control samples are kept in the dark to account for any non-photolytic degradation.

-

Samples are irradiated for specific time intervals.

-

Extraction and Analysis of this compound and its Photoproducts

-

Extraction from Wax Films:

-

After irradiation, the wax film is washed with a suitable organic solvent (e.g., acetonitrile or methanol) to extract this compound and its photoproducts.

-

The solvent is collected, and the volume is accurately recorded.

-

-

Extraction from Plant Leaves (Field Study):

-

Maize plants are treated with this compound under field conditions.[2]

-

At various time points after treatment, leaf samples are collected.

-

The leaf surfaces are washed with a solvent to remove the herbicide and its photoproducts.

-

-

Analytical Method:

-

The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a diode array detector (DAD) or a mass spectrometer (MS).[6][8]

-

HPLC Conditions (Example):

-

Column: A C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (with a small percentage of formic acid to improve peak shape).

-

Detection: UV detection at wavelengths relevant for this compound and its photoproducts (e.g., 225 nm and 254 nm).

-

-

Quantification is achieved by comparing the peak areas of the analytes in the samples to those of analytical standards of known concentrations.

-

Mandatory Visualization

Signaling Pathway

Caption: Mode of action of this compound via HPPD inhibition.

Experimental Workflow

Caption: Experimental workflow for studying this compound photodegradation.

Logical Relationship: Photodegradation Pathway

Caption: Primary photodegradation pathways of this compound on leaf surfaces.

References

- 1. nbinno.com [nbinno.com]

- 2. Phototransformation of pesticides on plant leaves: the case of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phototransformation of the herbicide this compound on maize cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulcotrione: A Technical Guide to a Potent HPPD Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Sulcotrione, a selective herbicide belonging to the triketone class. This document details its chemical identity, mechanism of action, toxicological profile, environmental fate, and relevant experimental protocols, designed to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 99105-77-8, is chemically known as 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione.[1][2][3][4][5][6][7] It is a synthetic compound developed for the control of broadleaf and grassy weeds, particularly in maize cultivation.[3]

A summary of its chemical identifiers and physicochemical properties is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 99105-77-8 | [1][2][3][5][7] |

| IUPAC Name | 2-[2-chloro-4-(methylsulfonyl)benzoyl]cyclohexane-1,3-dione | [2][4][6] |

| Synonyms | SC-0051, Mikado, Chlormesulone | [2][3][5] |

| Molecular Formula | C₁₄H₁₃ClO₅S | [1][2][3][4] |

| Molecular Weight | 328.77 g/mol | [1][5][7] |

| InChI | InChI=1S/C14H13ClO5S/c1-21(19,20)8-5-6-9(10(15)7-8)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | [1][3][4] |

| InChIKey | PQTBTIFWAXVEPB-UHFFFAOYSA-N | [1][2] |

| SMILES | CS(=O)(=O)c1cc(Cl)c(cc1)C(=O)C1C(=O)CCCC1=O | [1] |

| Appearance | Light tan solid | [5] |

| Melting Point | 139 °C | [5] |

| Water Solubility | 165 mg/L at 25 °C | [5] |

| Octanol-Water Partition Coefficient (log Kow) | 1.5 (estimated) | |

| Vapor Pressure | 4 x 10⁻⁸ mm Hg at 25 °C | [5] |

Mechanism of Action: Inhibition of HPPD

This compound's herbicidal activity stems from its potent inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] HPPD is a key enzyme in the biochemical pathway responsible for the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis in plants.

By competitively inhibiting HPPD, this compound disrupts the production of carotenoids.[1] Carotenoids play a crucial role in protecting chlorophyll from photo-oxidation. Their absence leads to the characteristic bleaching symptoms observed in susceptible plants, followed by necrosis and death. The inhibition of HPPD by this compound is a time-independent, reversible process.

Toxicological Profile

The toxicological profile of this compound has been evaluated in various organisms. A summary of key toxicity data is presented in Table 2.

| Test Organism | Endpoint | Value | Source |

| Rat (oral) | LD₅₀ | > 5000 mg/kg bw | |

| Vibrio fischeri | IC₅₀ | Toxic influence observed | [8] |

| Tetrahymena pyriformis (esterase activity) | IC₅₀ | Toxic influence observed | [8] |

| Fish (generic) | Acute Toxicity | Moderately toxic | |

| Daphnia magna (generic) | Acute Toxicity | Slightly toxic to practically harmless | [9] |

| Algae (generic) | Acute Toxicity | Moderately toxic | [9] |

Environmental Fate and Ecotoxicology

Understanding the environmental fate of this compound is crucial for assessing its ecological impact. Key parameters are summarized in Table 3.

| Parameter | Value | Source |

| Soil Half-life (DT₅₀) | 45 - 65 days | [1] |

| Soil Sorption (Koc) | Moderate retention | [1] |

| Leaching Potential | Needs to be carefully assessed | [1][2] |

| Primary Degradation Products | 1,3-cyclohexanedione (CHD) and 2-chloro-4-mesyl benzoic acid (CMBA) | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound.

Synthesis of this compound

A general laboratory-scale synthesis of this compound can be adapted from patent literature. The process involves the reaction of 2-chloro-4-(methylsulfonyl)benzoyl chloride with cyclohexane-1,3-dione.

Materials:

-

2-chloro-4-(methylsulfonyl)benzoyl chloride

-

Cyclohexane-1,3-dione

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-4-(methylsulfonyl)benzoyl chloride in anhydrous dichloromethane.

-

Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

-

To this mixture, add a solution of cyclohexane-1,3-dione in dichloromethane dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.

Analysis of this compound in Soil by HPLC

This protocol describes the determination of this compound residues in soil samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

Sample Preparation:

-

Air-dry the soil sample and sieve it through a 2 mm mesh.

-

Weigh 20 g of the prepared soil into a 50 mL centrifuge tube.

-

Add 20 mL of acetonitrile and shake vigorously for 1 hour.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile : Water (with 0.1% formic acid) (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection: UV at 280 nm

-

Column Temperature: 30 °C

Quantification: Prepare a series of standard solutions of this compound in acetonitrile. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the soil sample by comparing its peak area to the calibration curve.

Environmental Risk Assessment Workflow

A generalized workflow for the environmental risk assessment of a herbicide like this compound is depicted below. This process involves a tiered approach, starting with basic data collection and progressing to more complex exposure and effects analysis.

This technical guide provides a foundational understanding of this compound for scientific and research applications. For specific experimental applications, further optimization and validation of the described protocols may be necessary.

References

- 1. Behaviour of this compound and mesotrione in two soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Influence of soil properties on the adsorption-desorption of this compound and its hydrolysis metabolites on various soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Influence of soil properties on the adsorption-desorption of this compound and its hydrolysis metabolites on various soils. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Monitoring Impact of a Pesticide Treatment on Bacterial Soil Communities by Metabolic and Genetic Fingerprinting in Addition to Conventional Testing Procedures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN104292137A - Process for synthesizing triketone herbicide cyclic this compound - Google Patents [patents.google.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Acute toxicity of fire control chemicals to Daphnia magna (Straus) and Selenastrum capricornutum (Printz) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Triketone Herbicides

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triketone herbicides represent a significant class of bleaching herbicides, pivotal in modern weed management strategies. Their efficacy stems from the specific inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical component in the plant's tyrosine catabolism pathway. This inhibition disrupts the biosynthesis of essential molecules, plastoquinone and tocopherols (Vitamin E), leading to a cascade of physiological events culminating in plant death. This technical guide provides a comprehensive overview of the molecular and physiological action of triketone herbicides, detailed experimental protocols for their study, and quantitative data on their inhibitory effects.

The Molecular Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

The primary mode of action of triketone herbicides is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2][3][4][5] HPPD is a non-heme Fe(II)-dependent oxygenase that plays a crucial role in the catabolism of the amino acid tyrosine in most aerobic organisms.[6][7] In plants, this enzyme is indispensable for the biosynthesis of plastoquinone and tocopherols.[1][8][9] The inhibition of HPPD by triketone herbicides leads to the accumulation of the substrate, 4-hydroxyphenylpyruvate, and a depletion of the product, homogentisate (HGA).[2]

Triketone herbicides, such as mesotrione and sulcotrione, are structurally derived from a natural phytotoxin called leptospermone, produced by the bottlebrush plant (Callistemon citrinus).[1][2][4] These herbicides effectively bind to the active site of the HPPD enzyme.[6]

Biochemical Cascade and Physiological Consequences

The inhibition of HPPD by triketone herbicides triggers a series of downstream effects that ultimately lead to the characteristic bleaching symptoms and death of susceptible plants.

Disruption of Plastoquinone and Tocopherol Biosynthesis

Homogentisic acid (HGA), the product of the HPPD-catalyzed reaction, serves as the aromatic precursor for the synthesis of both plastoquinone and tocopherols (Vitamin E).[9][10]

-

Plastoquinone is a vital component of the photosynthetic electron transport chain, acting as a mobile electron carrier between photosystem II (PSII) and the cytochrome b6f complex.[1] It is also an essential cofactor for phytoene desaturase, a key enzyme in the carotenoid biosynthesis pathway.

-

Tocopherols are lipid-soluble antioxidants that protect cellular membranes from oxidative damage caused by reactive oxygen species (ROS) generated during photosynthesis.[2][11]

Inhibition of Carotenoid Biosynthesis and Photo-oxidative Damage

The depletion of plastoquinone directly impacts the biosynthesis of carotenoids. Carotenoids are pigments that play a crucial role in photosynthesis by harvesting light and, more importantly, by protecting chlorophyll from photo-oxidative damage.[2] They quench triplet chlorophyll and scavenge reactive oxygen species.

The absence of carotenoids leaves chlorophyll molecules vulnerable to destruction by high light energy, resulting in the characteristic "bleaching" or whitening of the plant tissues.[2][4][5] This photo-oxidation of chlorophyll and the subsequent damage to the photosynthetic apparatus ultimately lead to cessation of growth and plant death.[12]

The overall signaling pathway is depicted in the following diagram:

// Nodes Tyrosine [label="Tyrosine", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPA [label="4-Hydroxyphenylpyruvate\n(HPPA)", fillcolor="#F1F3F4", fontcolor="#202124"]; HPPD [label="HPPD Enzyme", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triketone [label="Triketone\nHerbicides", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HGA [label="Homogentisic Acid\n(HGA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Plastoquinone [label="Plastoquinone\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Tocopherols [label="Tocopherol\n(Vitamin E)\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Carotenoid [label="Carotenoid\nBiosynthesis", fillcolor="#FBBC05", fontcolor="#202124"]; Chlorophyll [label="Chlorophyll", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Photo_Oxidation [label="Photo-oxidative\nDamage", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bleaching [label="Bleaching\nSymptoms", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Plant_Death [label="Plant Death", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];